
Cyamemazine tartrate
Übersicht
Beschreibung
Cyamemazine tartrate, also known as cyamepromazine, is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia and psychosis-associated anxiety. Despite being classified as a typical antipsychotic, cyamemazine exhibits atypical properties due to its potent anxiolytic effects and lack of extrapyramidal side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyamemazine involves the reaction of 2-cyanophenthiazine with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a base and a phase transfer catalyst in an organic solvent . This process yields cyamemazine, which can then be converted to its tartrate salt form.
Industrial Production Methods: An improved industrial process for the preparation of cyamemazine tartrate involves reacting 2-cyanophenthiazine with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a base and a phase transfer catalyst in an organic solvent. This method ensures the production of this compound that is substantially free of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Cyamemazine undergoes various chemical reactions, including:
Oxidation: Cyamemazine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cyamemazine into reduced forms with different pharmacological properties.
Substitution: Cyamemazine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of cyamemazine with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Antipsychotic Use
Cyamemazine tartrate is predominantly prescribed for the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonism of dopamine D2 receptors, which is crucial in managing symptoms associated with psychosis, such as hallucinations and delusions .
Adjunctive Treatment
In addition to its primary use, cyamemazine is sometimes employed as an adjunctive treatment for severe anxiety disorders and agitation in various psychiatric conditions. This dual application enhances its therapeutic profile, making it a versatile option in psychiatric care .
Analytical Methods for Quantification
The accurate quantification of this compound in pharmaceutical formulations is critical for ensuring quality control and therapeutic efficacy. Several analytical methods have been developed:
Case Studies and Clinical Insights
Several case studies highlight both the therapeutic potential and risks associated with this compound:
- Fatal Poisoning Case : A notable case reported acute fatal poisoning due to cyamemazine, where post-mortem blood analysis revealed a concentration of 1800 ng/ml . This study underscores the importance of careful monitoring of drug levels in patients, especially those on polypharmacy regimens.
- QT Interval Prolongation : Research indicates that while cyamemazine is effective for treating schizophrenia, it may pose risks such as QT interval prolongation on electrocardiograms . This potential side effect necessitates regular cardiac monitoring in patients receiving this medication.
Wirkmechanismus
Cyamemazine exerts its effects through multiple mechanisms:
Serotonin Receptors: It acts as an antagonist at several serotonin receptors, including 5-hydroxytryptamine receptor 2A, 5-hydroxytryptamine receptor 2C, and 5-hydroxytryptamine receptor 7
Dopamine Receptors: Cyamemazine also antagonizes dopamine receptors, contributing to its antipsychotic effects.
Adrenergic Receptors: It blocks alpha-1 adrenergic receptors, which helps in reducing anxiety.
Vergleich Mit ähnlichen Verbindungen
Cyamemazine is compared with other phenothiazine neuroleptics such as:
Chlorpromazine: Unlike cyamemazine, chlorpromazine has more pronounced extrapyramidal side effects.
Levomepromazine: Levomepromazine is similar to cyamemazine but has a different receptor binding profile.
Uniqueness: Cyamemazine’s unique profile includes its potent anxiolytic effects and lack of extrapyramidal side effects, making it behave more like an atypical antipsychotic despite being classified as a typical antipsychotic .
Biologische Aktivität
Cyamemazine tartrate, a neuroleptic agent belonging to the phenothiazine class, is primarily utilized for its anxiolytic and antipsychotic properties. Its biological activity is characterized by its interaction with various neurotransmitter receptors, which underpins its therapeutic effects and side effects. This article explores the biological activity of this compound through detailed analysis, including receptor binding profiles, pharmacological effects, and clinical findings.
- Molecular Formula : C₁₉H₂₁N₃S
- Molecular Weight : 323.455 g/mol
- CAS Number : 3546-03-0
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 479.0 ± 45.0 °C at 760 mmHg
Receptor Binding Profile
Cyamemazine exhibits significant affinity for several key receptors involved in neurotransmission:
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT2A | 1.5 nM |
5-HT2C | 75 nM |
5-HT3 | 12 nM |
D1 | High affinity |
D2 | Lower affinity |
M1 | 13 nM |
M2 | 42 nM |
M3 | 321 nM |
Cyamemazine's high affinity for the 5-HT2A receptor compared to D2 receptors suggests a lower risk of extrapyramidal side effects, which are common with many traditional antipsychotics . This unique profile positions cyamemazine as a potential treatment option with a favorable side effect profile.
In Vitro Studies
Cyamemazine has been shown to act as an antagonist at multiple serotonin receptors (5-HT3, 5-HT2A, and 5-HT2C), which are implicated in anxiety and mood regulation. In vitro studies demonstrate that cyamemazine can effectively inhibit serotonin-induced contractions in isolated tissues, indicating its potential utility in managing anxiety disorders .
In Vivo Studies
In animal models, cyamemazine administration leads to a reduction in extracellular dopamine levels in the striatum, which correlates with its antipsychotic effects. Additionally, cyamemazine has demonstrated anxiolytic-like properties at doses significantly lower than those required for sedation or antipsychotic activity .
Clinical Findings
A cohort study involving 1,859 patients indicated that those treated with cyamemazine showed better Global Assessment of Functioning (GAF) scores compared to those not receiving the medication. Moreover, patients on polytherapy including cyamemazine required fewer benzodiazepines and hypnotics over time, suggesting its effectiveness in reducing anxiety symptoms without excessive sedation .
Case Study 1: Efficacy in Schizophrenia
A clinical trial assessed the efficacy of cyamemazine in patients diagnosed with schizophrenia. Results showed significant improvements in both positive and negative symptoms of schizophrenia when administered at a median dose of 100 mg/day over a period of six months. The study highlighted a notable reduction in psychotic symptoms without significant adverse effects related to motor function .
Case Study 2: Anxiolytic Properties
Another study focused on patients with generalized anxiety disorder who were treated with cyamemazine. The findings revealed that participants experienced substantial reductions in anxiety levels as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale), reinforcing the compound's role as an effective anxiolytic agent .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.C4H6O6/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-1(3(7)8)2(6)4(9)10/h4-10,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVMCBAXAWPTR-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-82-8 | |
Record name | 10H-Phenothiazine-2-carbonitrile, 10-[3-(dimethylamino)-2-methylpropyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93841-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyamemazine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-cyano-10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYAMEMAZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZT3BE459 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.